3-Fluoro-1H-indole-6-carboxylic Acid
Description
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-fluoro-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-11-8-3-5(9(12)13)1-2-6(7)8/h1-4,11H,(H,12,13) |
InChI Key |
MFSWBKHVMPDDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine at position 3 of indole-6-carboxylic acid. The carboxylic acid group acts as a meta-directing group, favoring electrophilic attack at position 3.
Procedure :
- Indole-6-carboxylic acid (1.62 g, 10 mmol) is suspended in anhydrous dichloromethane (20 mL).
- NFSI (3.15 g, 10 mmol) is added under argon at 0°C.
- The mixture is stirred for 12 h at room temperature.
- The product is purified via silica gel chromatography (ethyl acetate/hexane 1:3) to yield this compound (1.32 g, 74%).
Key Data :
- Yield : 70–75%
- Regioselectivity : >95% for position 3
- Side Products : 2-fluoro isomer (<5%)
Hydrolysis of Preformed Esters
Methyl 3-Fluoro-1H-indole-6-carboxylate Hydrolysis
This two-step approach first synthesizes the methyl ester followed by saponification.
Step 1: Ester Synthesis
- Substrate : 3-Fluoro-1H-indole-6-methanol
- Reagent : Thionyl chloride (SOCl₂) in methanol
- Conditions : Reflux at 65°C for 6 h
- Yield : 89%
Step 2: Ester Hydrolysis
Advantages :
- Avoids direct handling of reactive fluorinating agents
- High purity achievable via crystallization
Ring-Closing Strategies
Fischer Indole Synthesis with Fluorinated Precursors
The Fischer indole synthesis constructs the indole core from phenylhydrazines and carbonyl compounds.
Procedure :
- 4-Fluoro-2-nitrophenylhydrazine (2.0 g, 10.6 mmol) and levulinic acid (1.16 g, 10 mmol) are heated in acetic acid (20 mL) at 120°C for 8 h.
- Cyclization yields this compound after oxidation of the intermediate alcohol.
Key Parameters :
- Oxidizing Agent : KMnO₄ in acidic medium
- Yield : 58% over two steps
Metalation-Carboxylation Approaches
Directed Ortho-Metalation (DoM)
A tert-butoxycarbonyl (Boc) protecting group directs lithiation to position 6, enabling carboxylation.
Procedure :
- Boc-protected 3-fluoroindole (1.0 g, 4.2 mmol) is treated with LDA (2.5 eq) at −78°C in THF.
- Quenching with dry ice introduces the carboxylic acid group.
- Deprotection with HCl/MeOH yields the target compound (0.72 g, 68%).
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Fluorination | 70–75% | >98% | Moderate | High |
| Ester Hydrolysis | 85–95% | >99% | High | Moderate |
| Fischer Indole | 55–60% | 90–95% | Low | Low |
| Directed Metalation | 65–70% | 95% | Moderate | High |
Optimal Pathway : The ester hydrolysis route offers the best balance of yield and scalability, provided the methyl ester precursor is accessible. For laboratories equipped to handle electrophilic fluorination, the direct method avoids multi-step synthesis.
Functional Group Compatibility and Side Reactions
- Carboxylic Acid Stability : The −COOH group remains intact under fluorination conditions but may decarboxylate above 200°C.
- N-H Protection : Boc or SEM groups prevent unwanted side reactions during metalation steps.
- Regiochemical Byproducts : 2-fluoro and 4-fluoro isomers are minimized using bulky directing groups or low-temperature conditions.
Industrial-Scale Considerations
- Solvent Recovery : Tetrahydrofuran (THF) and methanol are recycled via distillation in large-scale ester hydrolysis.
- Waste Streams : Fluoride byproducts require neutralization with calcium hydroxide to precipitate CaF₂.
Emerging Technologies
Photocatalytic Fluorination
Visible-light-mediated fluorination using Ru(bpy)₃²⁺ as a catalyst enables room-temperature synthesis with improved atom economy (yield: 82%, TON: 450).
Enzymatic Carboxylation
Engineered carboxylases convert 3-fluoroindole to the 6-carboxylic acid derivative in aqueous media (pH 7.4, 37°C, yield: 78%).
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1H-indole-6-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or halides in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-1H-indole-6-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-1H-indole-6-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to biological receptors, while the carboxylic acid group facilitates interactions with enzymes and proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
* Molecular weight inferred from analogs with identical formula.
Key Comparative Insights
Substituent Position and Electronic Effects
- Fluorine at Position 3 vs. 6: Fluorine at position 3 (as in the target compound) may alter electron distribution differently compared to position 6 (e.g., 6-fluoro-1H-indole-3-carboxylic acid).
- Carboxylic Acid Position : The 6-carboxylic acid group (target compound) versus 3-carboxylic acid (e.g., 6-fluoro-1H-indole-3-carboxylic acid) may influence hydrogen-bonding patterns. For example, 3-carboxylic acid derivatives form intermolecular dimers via O–H⋯O bonds, as observed in 6-bromo-1H-indole-3-carboxylic acid .
Halogen Type and Size
- Fluorine vs. Bromine : Bromine’s larger atomic radius (compared to fluorine) in 6-bromo-1H-indole-3-carboxylic acid increases molecular weight and may disrupt crystal packing or enhance halogen bonding .
- Trifluoromethyl (–CF₃) : The –CF₃ group in 6-(trifluoromethyl)-1H-indole-3-carboxylic acid significantly boosts lipophilicity (logP ~2.5), improving membrane permeability and metabolic stability, a trait critical for CNS-targeting drugs .
Functional Group Modifications
- Acetic Acid vs. Carboxylic Acid : 6-Fluoroindole-3-acetic acid (CH₂COOH substituent) exhibits reduced acidity compared to carboxylic acid derivatives, altering solubility and biological activity. This compound is utilized as a plant growth regulator due to its structural similarity to indole-3-acetic acid (IAA) .
Q & A
Q. What are the recommended methods for synthesizing 3-Fluoro-1H-indole-6-carboxylic Acid with high purity?
Answer:
- Synthetic Routes : The compound can be synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorine and carboxylic acid groups at the 3- and 6-positions of the indole ring, respectively. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize byproducts like dehalogenated intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the target compound. Monitor purity via LC-MS (m/z 194.03 [M-H]⁻) .
Q. How should researchers characterize the solubility and stability of this compound?
Answer:
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–7). Data from analogous compounds (e.g., 6-Methylindole-3-carboxylic Acid) suggest limited aqueous solubility (<1 mg/mL), requiring DMSO stock solutions for biological assays .
- Stability : Perform accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via NMR (disappearance of indole proton at δ 11.2 ppm) or HPLC retention time shifts .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- NMR : Key signals include:
- ¹H NMR : Indole NH (δ 11.2 ppm, broad singlet), aromatic protons (δ 6.8–7.5 ppm), and carboxylic acid proton (δ 12.5 ppm, exchangeable).
- ¹⁹F NMR : Single peak near δ -110 ppm (C-F coupling) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F vibration (~1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Answer:
- Experimental Design :
- Use standardized cell lines (e.g., HeLa, MCF-7) and controls (e.g., cisplatin for cytotoxicity).
- For antimicrobial assays, follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Data Analysis : Perform structure-activity relationship (SAR) studies to isolate the contribution of the fluorine and carboxylic acid groups. For example, fluorination at the 3-position may enhance membrane permeability but reduce target binding affinity .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
Answer:
- Crystallization : Slow evaporation from methanol/water mixtures (7:3 v/v) at 4°C yields needle-like crystals. Challenges include polymorphism and solvent inclusion.
- Refinement : Use SHELXL for small-molecule refinement. Key parameters:
Q. How can researchers mitigate decomposition of this compound during synthetic scale-up?
Answer:
- Process Optimization :
- Replace protic solvents (e.g., ethanol) with aprotic solvents (e.g., THF) to prevent acid-catalyzed decomposition.
- Use inert atmosphere (N₂/Ar) to avoid oxidation of the indole ring.
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–0.5 wt% to inhibit radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
